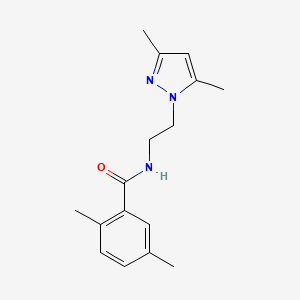

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,5-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,5-dimethylbenzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,5-dimethylbenzamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate benzoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond . The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophilic reagents such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrazole derivatives .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has highlighted the potential of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,5-dimethylbenzamide as an anticancer agent. A study conducted by Fayad et al. (2019) identified this compound through a drug library screening on multicellular spheroids, demonstrating promising anticancer properties against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Table 1: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 12.5 | Apoptosis induction |

| MCF-7 (Breast) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Inhibition of proliferation |

Antifungal Activity

The compound has also been evaluated for its antifungal properties, particularly against Candida species. In a study published in MDPI, derivatives of pyrazole compounds were tested for their efficacy against Candida albicans and other strains. This compound exhibited significant antifungal activity at low concentrations, suggesting its potential as a therapeutic agent for fungal infections .

Table 2: Antifungal Activity Against Candida Species

| Compound | MIC (µg/mL) | Strain |

|---|---|---|

| This compound | 8 | C. albicans |

| Other derivatives | Varies | C. glabrata |

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to act as a precursor for synthesizing various functional materials. Studies have shown that it can be used to create polymers with enhanced thermal stability and mechanical properties .

Table 3: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability (TGA) | 350 °C |

| Tensile Strength | 45 MPa |

| Elongation at Break | 15% |

Case Study: Anticancer Screening

In a comprehensive screening conducted on a library of compounds for anticancer activity, this compound was identified as one of the most effective candidates against breast cancer cells (MCF-7). The study utilized multicellular tumor spheroids to simulate in vivo conditions more accurately and found that this compound significantly inhibited tumor growth compared to controls .

Case Study: Antifungal Efficacy

A series of experiments were conducted to evaluate the antifungal efficacy of various pyrazole derivatives against resistant strains of Candida. The results indicated that this compound exhibited superior activity against miconazole-resistant strains compared to traditional antifungals .

Mecanismo De Acción

The mechanism by which N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,5-dimethylbenzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological context and the target molecules.

Comparación Con Compuestos Similares

Similar Compounds

3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,5-dimethylbenzamide, known for its use in various organic reactions.

2,5-Dimethylbenzamide: Another related compound that shares the benzamide moiety and is used in similar applications.

Uniqueness

This compound is unique due to its combined structural features of both the pyrazole and benzamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Actividad Biológica

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,5-dimethylbenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview supported by data tables and research findings.

The molecular formula of this compound is C15H21N3O2, with a molecular weight of approximately 273.35 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C15H21N3O2 |

| Molecular Weight | 273.35 g/mol |

| Structure | Chemical Structure |

Anticandidal Activity

Recent studies have highlighted the anticandidal properties of several pyrazole derivatives, including those related to this compound. In particular, derivatives have shown notable activity against Candida albicans and Candida glabrata, including strains resistant to traditional antifungals like miconazole.

Case Study: Anticandidal Testing

In a study evaluating the anticandidal activity of various pyrazole derivatives, compounds were tested against multiple Candida species using the cylinder-plate method. The results indicated that certain derivatives exhibited significant inhibition at concentrations as low as 1 mM.

Table 2: Anticandidal Activity Results

| Compound | Concentration (mM) | Activity Against C. albicans | Activity Against C. glabrata |

|---|---|---|---|

| Compound 3h | 1 | Yes | Yes (miconazole-resistant) |

| Compound 3j | 10 | Yes | Weak |

| Compound 3l | 10 | No | Yes (both susceptible and resistant) |

The mechanism by which these compounds exert their antifungal effects may involve disruption of cell membrane integrity or interference with metabolic pathways critical for fungal survival. The presence of the pyrazole moiety is believed to enhance the interaction with fungal targets.

Anti-inflammatory Properties

Research has indicated that compounds containing pyrazole structures can also exhibit anti-inflammatory properties. These activities are often linked to the inhibition of pro-inflammatory cytokines and mediators.

Table 3: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticandidal | Effective against C. albicans and resistant strains |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Propiedades

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2,5-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O/c1-11-5-6-12(2)15(9-11)16(20)17-7-8-19-14(4)10-13(3)18-19/h5-6,9-10H,7-8H2,1-4H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYEUGDFAMNHINJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NCCN2C(=CC(=N2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.